molecular formula C14H14O6 B1457027 (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester CAS No. 872139-38-3

(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester

Cat. No.: B1457027
CAS No.: 872139-38-3
M. Wt: 278.26 g/mol
InChI Key: PLDPTZUGHSJPIL-NSHDSACASA-N
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Description

(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester is a synthetic organic compound characterized by its unique dioxane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester typically involves the condensation of appropriate dioxane derivatives with benzyl alcohol under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide, depending on the desired reaction pathway.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The ester group in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, catalytic amounts of acids or bases.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules

Biology: In biological research, (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in elucidating biological pathways and mechanisms.

Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development. Its structural features may contribute to the design of novel pharmaceuticals with improved efficacy and safety profiles.

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dioxane ring structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular functions.

Comparison with Similar Compounds

    (2S)-3,6-Dioxo-1,4-dioxane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a propanoic acid benzyl ester.

    (2S)-3,6-Dioxo-1,4-dioxane-2-methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.

Uniqueness: (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in synthetic applications where selective reactivity is desired.

Biological Activity

(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester, with the CAS number 872139-38-3, is a synthetic organic compound notable for its unique dioxane ring structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H14_{14}O6_{6}, and it has a molecular weight of 278.26 g/mol. The compound features a dioxane ring that contributes to its reactivity and biological interactions.

Physical Properties

PropertyValue
Molecular Weight278.26 g/mol
Boiling Point463.8 °C
Flash Point208.5 °C
Polar Surface Area78.9 Å
H-bond Acceptors6

Biological Activity

The biological activity of this compound is primarily associated with its interaction with various enzymes and receptors, making it a valuable compound in biochemical studies.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : The dioxane ring structure allows the compound to fit into active sites of enzymes, potentially inhibiting or modulating their activity.
  • Biochemical Pathway Modulation : By interacting with specific molecular targets, it can influence various biochemical pathways, affecting cellular functions and processes.

Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

  • Antimicrobial Activity : Preliminary investigations have indicated that derivatives of dioxanes exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria .
  • Biochemical Probes : This compound is being studied as a biochemical probe to elucidate biological pathways and mechanisms due to its ability to interact with specific enzymes or receptors.
  • Drug Development : Its structural features suggest potential as a precursor for drug development, where modifications could lead to novel pharmaceuticals with enhanced efficacy and safety profiles .

Case Studies

Case Study 1: Antibacterial Activity
A study tested various dioxane derivatives against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values below 1000 µg/mL against these pathogens .

Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, this compound was assessed for its ability to inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. The compound demonstrated promising inhibitory activity that warrants further exploration for cancer therapeutics .

Properties

IUPAC Name

benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O6/c15-12(18-8-10-4-2-1-3-5-10)7-6-11-14(17)19-9-13(16)20-11/h1-5,11H,6-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDPTZUGHSJPIL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(C(=O)O1)CCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)O[C@H](C(=O)O1)CCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728765
Record name Benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872139-38-3
Record name Benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester
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(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester
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(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester
Reactant of Route 4
(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester
Reactant of Route 5
(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester
Reactant of Route 6
(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester

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